![molecular formula C15H13N3O3S B5881816 N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5881816.png)
N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide, also known as NTCPH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. NTCPH belongs to the class of cyclopropane carbohydrazide derivatives and is known for its unique structure and properties.
Mechanism of Action
The mechanism of action of N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide has been shown to inhibit the activity of COX-2, an enzyme responsible for the production of inflammatory mediators. Additionally, N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide has been found to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. Additionally, N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide has been shown to exhibit antioxidant activity, which may contribute to its anti-inflammatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide has been found to exhibit significant biological activity at relatively low concentrations, making it a potent candidate for drug development. However, one of the limitations of N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide is its relatively low solubility in water, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide. One area of interest is the development of new drug formulations and delivery methods that can improve the solubility and bioavailability of N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide. Additionally, further studies are needed to fully understand the mechanism of action of N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide and its potential applications in the treatment of various diseases. Finally, the development of new derivatives of N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide may lead to the discovery of even more potent and effective compounds.
Synthesis Methods
N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide can be synthesized using various methods, including the reaction of 2-phenyl cyclopropane carboxylic acid hydrazide with 5-nitro-2-thiophene carboxaldehyde in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques.
Scientific Research Applications
N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide has been extensively studied for its potential applications in the field of medicinal and pharmaceutical chemistry. It has been shown to exhibit significant anti-tumor and anti-inflammatory activity in various in vitro and in vivo models. Additionally, N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide has been found to be effective against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-15(13-8-12(13)10-4-2-1-3-5-10)17-16-9-11-6-7-14(22-11)18(20)21/h1-7,9,12-13H,8H2,(H,17,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFBKPNIYDINKF-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(5-nitrothiophen-2-yl)methylidene]-2-phenylcyclopropanecarbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)
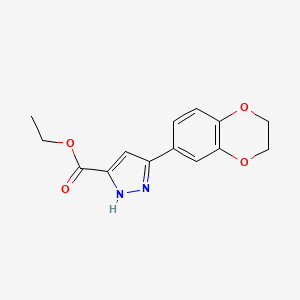
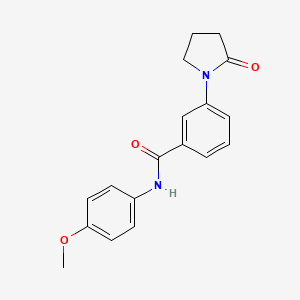
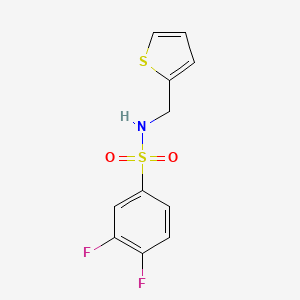
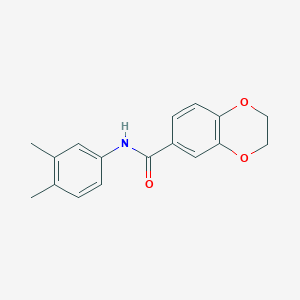
![2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline](/img/structure/B5881791.png)
![N'-[1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B5881799.png)
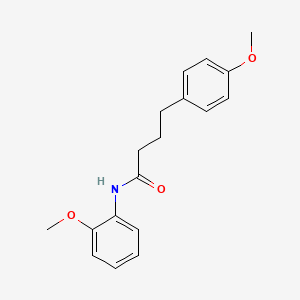
![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5881808.png)
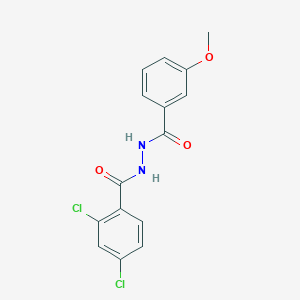
![1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5881830.png)
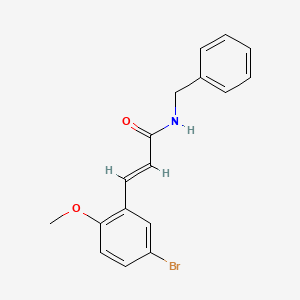
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5881843.png)
![4-chloro-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5881854.png)